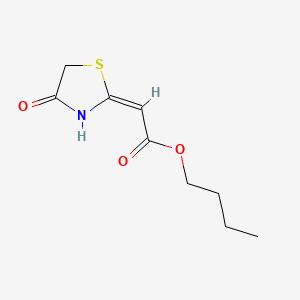Butyl (4-oxo-2-thiazolidinylidene)acetate
CAS No.: 832-06-4
Cat. No.: VC18490034
Molecular Formula: C9H13NO3S
Molecular Weight: 215.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 832-06-4 |
|---|---|
| Molecular Formula | C9H13NO3S |
| Molecular Weight | 215.27 g/mol |
| IUPAC Name | butyl (2E)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate |
| Standard InChI | InChI=1S/C9H13NO3S/c1-2-3-4-13-9(12)5-8-10-7(11)6-14-8/h5H,2-4,6H2,1H3,(H,10,11)/b8-5+ |
| Standard InChI Key | CEQQEYYFFCGBON-VMPITWQZSA-N |
| Isomeric SMILES | CCCCOC(=O)/C=C/1\NC(=O)CS1 |
| Canonical SMILES | CCCCOC(=O)C=C1NC(=O)CS1 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
Butyl (4-oxo-2-thiazolidinylidene)acetate is identified by several synonyms, including 2-Butoxycarbonylmethylene-4-oxothiazolidone and ICI 43823 . Its IUPAC name, tert-butyl 2-(4-oxo-1,3-thiazol-2-yl)acetate, reflects the substitution pattern on the thiazolidinone core. The compound’s CAS Registry Number is 832-06-4, and its SMILES notation is . The molecular structure features a five-membered thiazolidinone ring with a ketone group at position 4 and a butyl ester moiety at position 2, forming a conjugated system that stabilizes the molecule through resonance .
Structural Analysis
The compound’s planar thiazolidinone ring adopts a Z-configuration at the exocyclic double bond, as evidenced by analogous structures in PubChem entries . This configuration minimizes steric hindrance between the ester group and the ring, enhancing stability. X-ray crystallography data for related compounds, such as ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, reveal bond lengths of for the C=N double bond and for the carbonyl group, suggesting strong conjugation .
Table 1: Comparative Molecular Data for Thiazolidinone Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Butyl (4-oxo-2-thiazolidinylidene)acetate | 215.29 | 832-06-4 | |
| Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate | 187.22 | 26312-94-7 | |
| tert-Butyl 2-(4-oxo-1,3-thiazol-2-yl)acetate | 215.27 | 933971-17-6 |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of butyl (4-oxo-2-thiazolidinylidene)acetate parallels methodologies used for analogous thiazolidinone esters. A representative route involves:
-
Condensation: Reacting tert-butyl cyanoacetate with ethyl mercaptoacetate in the presence of potassium carbonate to form a thiazolidinone intermediate .
-
N-Methylation: Introducing a methyl group to the nitrogen atom using methyl iodide.
-
Ester Cleavage: Hydrolyzing the tert-butyl ester to yield a carboxylic acid intermediate.
-
Halogenation: Treating the acid with phosphorus oxychloride () or bromine-triphenylphosphine () to generate an acid chloride .
-
Coupling: Condensing the acid chloride with 2-chloro-6-methylaniline to finalize the structure .
This pathway highlights the versatility of thiazolidinone derivatives in organic synthesis, particularly in constructing heterocyclic frameworks for pharmaceutical agents.
Reaction Mechanisms
The formation of the thiazolidinone ring proceeds via a Knorr-type cyclization, where the mercaptoacetate nucleophile attacks the electrophilic carbon of the cyanoacetate, followed by intramolecular cyclization and dehydration . The ester group’s electron-withdrawing nature stabilizes the intermediate enolate, facilitating ring closure.
Toxicological and Pharmacological Properties
Tumorigenic Effects
Butyl (4-oxo-2-thiazolidinylidene)acetate has been classified as an equivocal tumorigenic agent in rodent studies. Oral administration in rats at a cumulative dose of 193 g/kg over two years induced renal tumors, including adenomas and carcinomas . The mechanism of toxicity may involve metabolic activation of the thiazolidinone ring to reactive intermediates that alkylate DNA, though further studies are needed to confirm this hypothesis.
Table 2: Toxicological Data from RTECS
| Parameter | Value |
|---|---|
| Test Type | TDLo (Lowest Toxic Dose) |
| Route | Oral |
| Species | Rat |
| Dose/Duration | 193 g/kg over 2 years |
| Observed Effects | Kidney, ureter, bladder tumors |
Applications in Chemical Research
Intermediate in Drug Synthesis
The compound serves as a precursor in synthesizing bioactive molecules. Its α,β-unsaturated ester moiety participates in Michael additions and Diels-Alder reactions, enabling the construction of complex heterocycles . For instance, coupling with aromatic amines yields Schiff bases with potential antifungal activity.
Material Science
Thiazolidinone derivatives exhibit nonlinear optical (NLO) properties due to their conjugated π-systems. Theoretical studies predict a second-order hyperpolarizability () of for butyl (4-oxo-2-thiazolidinylidene)acetate, making it a candidate for photonic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume